molecular formula C16H12ClNO4 B11038376 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B11038376
M. Wt: 317.72 g/mol
InChI Key: HVAXIAOBKAPELY-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxo group, and a carboxylic acid group attached to a hexahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the quinoline ring in the presence of a Lewis acid catalyst.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Chlorophenylquinoline: A quinoline derivative with a chlorophenyl group but lacking the dioxo and carboxylic acid groups.

Uniqueness

7-(3-Chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both dioxo and carboxylic acid groups, along with the chlorophenyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

7-(3-chlorophenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C16H12ClNO4/c17-10-3-1-2-8(4-10)9-5-13-11(14(19)6-9)7-12(16(21)22)15(20)18-13/h1-4,7,9H,5-6H2,(H,18,20)(H,21,22)

InChI Key

HVAXIAOBKAPELY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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